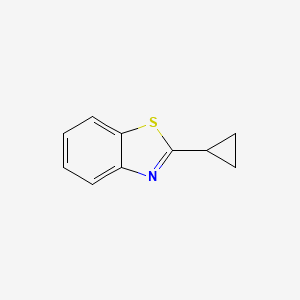

2-环丙基-1,3-苯并噻唑

描述

2-Cyclopropyl-1,3-benzothiazole (2CB) is a heterocyclic compound with a unique structure consisting of a six-membered ring with a nitrogen atom and a sulfur atom in the ring. It is a colorless, volatile liquid with a pungent odor and a melting point of -47 °C. 2CB is widely used in organic synthesis, as a reagent for the synthesis of other compounds, and as an intermediate in the production of pharmaceuticals and agrochemicals.

科学研究应用

药物开发

2-环丙基-1,3-苯并噻唑: 是一种在药物开发领域中得到探索的化合物,具有潜在的生物活性。 它已被用作药物研究中的核心支架结构,在发现新药方面发挥着重要作用 .

生物活性

该化合物具有广泛的生物学效应,包括抗炎和抗癌特性。 研究旨在探索利用苯并噻唑骨架优势的新型抗肿瘤小分子药物 .

酶抑制

包括2-环丙基-1,3-苯并噻唑在内的苯并噻唑衍生物已被研究用作酶抑制剂。 这种应用在开发针对需要酶调节的各种疾病的治疗方法中至关重要 .

成像试剂

由于其荧光特性,该化合物已被用于成像试剂。 这种应用在需要可视化生物过程的医学诊断和研究中特别有价值 .

电致发光器件

苯并噻唑化合物的电致发光特性使其适用于电致发光器件。 这些器件在各种领域都有应用,包括显示技术和照明 .

ADMET性质分析

在药物发现和开发中,分析和预测ADMET(吸收、分布、代谢、排泄和毒性)性质至关重要2-环丙基-1,3-苯并噻唑已成为研究的一部分,以了解其在药物开发的下一阶段的潜力 .

硫化促进剂

苯并噻唑环体系由于其高化学活性,在橡胶工业中被广泛用作硫化促进剂。 这种应用对于增强橡胶产品的性能至关重要 .

植物生长调节剂

此外,苯并噻唑衍生物被用作植物生长调节剂。 这些化合物可以影响植物的生长发育,这对农业和园艺有益 .

作用机制

Target of Action

Benzothiazole derivatives have been found to exhibit inhibitory activity against the bcl-2 family of proteins . The BCL-2 family of proteins are key regulators of the mitochondrial apoptotic pathway .

Mode of Action

Benzothiazole derivatives have been shown to inhibit the bcl-2 family of proteins . This inhibition disrupts the balance between anti-apoptotic and pro-apoptotic members of the BCL-2 family, leading to dysregulated apoptosis in the affected cells .

Biochemical Pathways

This pathway is regulated by the BCL-2 family of proteins, and disruption of this pathway can lead to a variety of diseases including degenerative and autoimmune disorders and cancer .

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, which are structurally similar to benzothiazoles .

Result of Action

Action Environment

The suzuki–miyaura coupling reaction, which is often used in the synthesis of benzothiazole derivatives, is known for its mild and functional group tolerant reaction conditions, and the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents used .

属性

IUPAC Name |

2-cyclopropyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS/c1-2-4-9-8(3-1)11-10(12-9)7-5-6-7/h1-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHQIJGGKCQBNNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

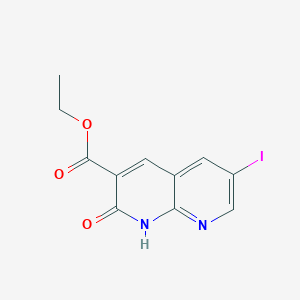

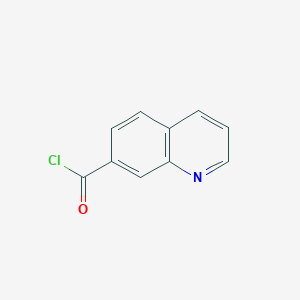

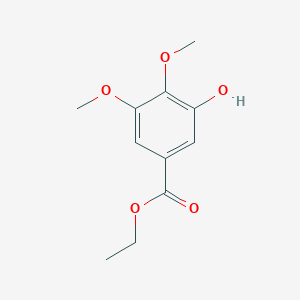

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

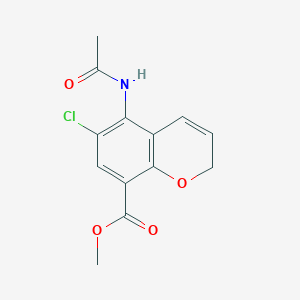

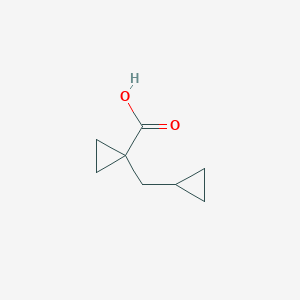

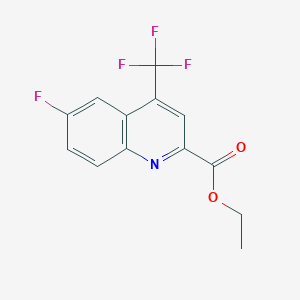

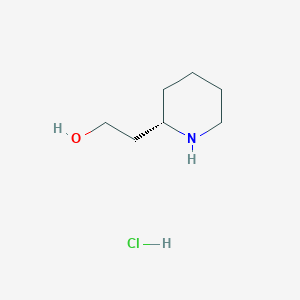

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5-(4-chlorophenyl)-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1396490.png)

![3,3',5-Tri-tert-butyl-5'-chloro-[1,1'-bi(cyclohexylidene)]-2,2',5,5'-Tetraene-4,4'-dione](/img/structure/B1396496.png)

![6-Trityl-5,6,7,7a-tetrahydrothieno[2,3-c]pyridin-2(4H)-one](/img/structure/B1396502.png)

![(S)-N-(1-Phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B1396506.png)

![N,N-Dimethyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide](/img/structure/B1396511.png)